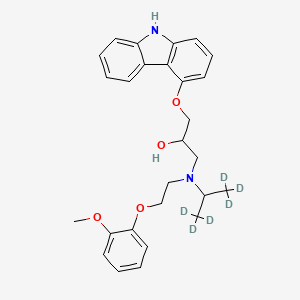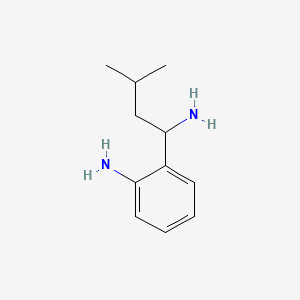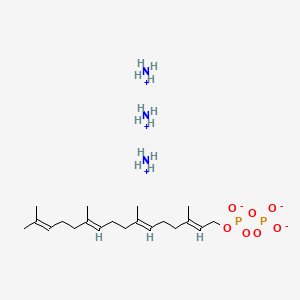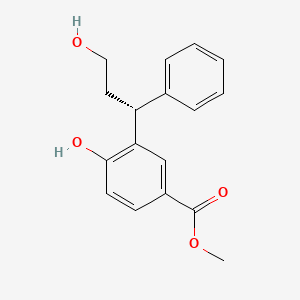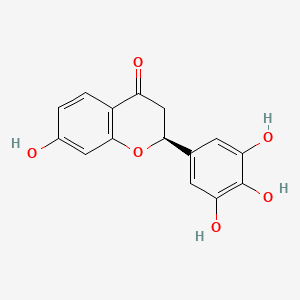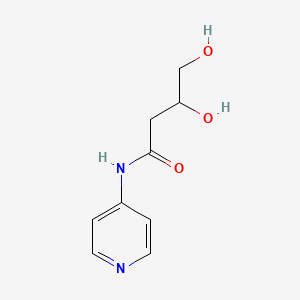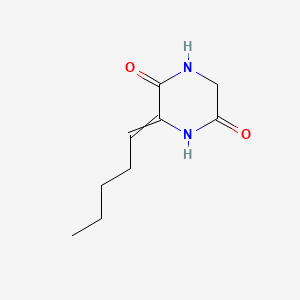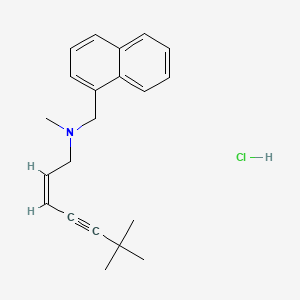![molecular formula C21H19F2NO4 B587667 (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 CAS No. 1329641-35-1](/img/structure/B587667.png)
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, also known as (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3, is a useful research compound. Its molecular formula is C21H19F2NO4 and its molecular weight is 390.401. The purity is usually 95%.
BenchChem offers high-quality (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Asymmetric Synthesis and Fluorescence Studies
The compound serves as a synthetically useful chiral auxiliary in asymmetric synthesis, enabling the creation of optically active molecules with high stereochemical control. For instance, the synthesis of strongly fluorescent molecules using chiral auxiliary-bearing isocyanides demonstrates its utility in constructing complex, optically active structures that exhibit high fluorescence quantum yields. This application highlights its role in the development of fluorescent probes and materials for research in molecular biology and materials science (Tang & Verkade, 1996).
Role in the Synthesis of Antifungal Agents
The compound's structural framework has been exploited in the synthesis of antifungal agents. A notable example involves the preparation of optically active oxiranes leading to compounds with potent antifungal activity. The synthesis pathway involves stereocontrolled steps, starting from simple chiral precursors, to produce sulfur-containing antifungal azoles. This application underscores its significance in the development of new antifungal therapies, showcasing the compound's contribution to medicinal chemistry and pharmaceutical research (Tasaka et al., 1993).
Contribution to Organic Synthesis Methodologies
Furthermore, the compound is instrumental in advancing organic synthesis methodologies. Its incorporation into synthetic strategies allows for the development of novel reactions and the synthesis of complex molecules. For example, it has been used in the synthesis of 3,4-dihydro-2H-pyrans via hetero-Diels-Alder reactions, demonstrating its versatility in facilitating cycloaddition reactions that are foundational in organic synthesis. This highlights its role in expanding the toolbox of synthetic chemists for constructing cyclic and acyclic molecular architectures with potential applications in various fields of chemistry and materials science (Pałasz, 2005).
Enabling Synthesis of Chiral Molecules
The structural features of this compound make it a valuable chiral auxiliary for the enantioselective synthesis of other chiral molecules, including non-proteinogenic amino acids and intermediates for pharmaceuticals. Its application in such syntheses demonstrates its utility in enabling control over the stereochemistry of the synthesized products, which is crucial for the biological activity and properties of the molecules (Wee & Mcleod, 2003).
Eigenschaften
IUPAC Name |
(4S)-4-benzyl-3-[(2S)-3,3,3-trideuterio-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16+,21-/m1/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRVUCOOQMMMJY-FBHDCILISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

